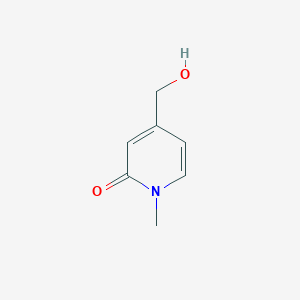
3-(3-Iodophenoxy)piperidin
Übersicht
Beschreibung
“3-(3-Iodophenoxy)piperidine” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14INO and a molecular weight of 303.14 .
Synthesis Analysis
Piperidines, which include “3-(3-Iodophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “3-(3-Iodophenoxy)piperidine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmazeutika
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloide vertreten .
Antivirale Medikamente
Bestimmte Piperidinderivate weisen antivirale Eigenschaften auf und werden für die potenzielle Verwendung in antiviralen Medikamenten untersucht .
Antikrebsmittel
Piperidin-haltige Verbindungen haben vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Beispielsweise haben einige Piperidin-haltige Antikrebsmittel eine besonders gute Aktivität gegenüber androgenunabhängigen Krebszelllinien gezeigt .
Behandlung chronischer Erkrankungen
Piperin, ein Alkaloid mit dem Piperidin-Kern, hat zahlreiche pharmakologische Aktivitäten und viele gesundheitliche Vorteile, insbesondere gegen chronische Erkrankungen wie Insulinresistenzreduktion, entzündungshemmende Aktivität und Korrektur der hepatischen Steatose .
Bio-Enhancer
Piperin dient auch als Bio-Enhancer in Verbindung mit Medikamenten, um die Aktivität von Arzneimittelmolekülen über verschiedene Wege zu stimulieren, indem die Bioverfügbarkeit des Arzneimittels über die Membran verbessert, die Wirkung des Arzneimittels über konformationelle Interaktion erhöht und als Arzneimittelrezeptor wirkt .
Synthese biologisch aktiver Verbindungen
Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie . Diese Verbindungen werden bei der Synthese einer Vielzahl biologisch aktiver Verbindungen verwendet.
Zukünftige Richtungen
Piperidines, including “3-(3-Iodophenoxy)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives have shown therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, and leukemia .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
3-(3-Iodophenoxy)piperidine, like other piperidine derivatives, affects several biochemical pathways. It has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, survival, and migration, which are critical processes in cancer development and progression.
Pharmacokinetics
Piperidine derivatives are known to be widely used as building blocks in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemische Analyse
Biochemical Properties
3-(3-Iodophenoxy)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 3-(3-Iodophenoxy)piperidine is with cytochrome P450 monooxygenase enzymes . These enzymes are involved in the metabolism of various substrates, and the interaction with 3-(3-Iodophenoxy)piperidine can influence their activity. Additionally, 3-(3-Iodophenoxy)piperidine has been shown to interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway . These interactions highlight the compound’s role in modulating enzymatic activities and biochemical pathways.
Cellular Effects
The effects of 3-(3-Iodophenoxy)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Iodophenoxy)piperidine has been observed to induce cell cycle arrest and programmed cell death in certain cancer cell lines . This effect is mediated through the modulation of key signaling pathways and the upregulation of specific genes involved in apoptosis. Furthermore, 3-(3-Iodophenoxy)piperidine can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Iodophenoxy)piperidine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 3-(3-Iodophenoxy)piperidine to cytochrome P450 monooxygenase enzymes, which leads to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of various substrates and the production of reactive oxygen species. Additionally, 3-(3-Iodophenoxy)piperidine can modulate gene expression by binding to specific transcription factors and influencing their activity . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Iodophenoxy)piperidine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 3-(3-Iodophenoxy)piperidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biochemical properties. Long-term exposure to 3-(3-Iodophenoxy)piperidine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 3-(3-Iodophenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, 3-(3-Iodophenoxy)piperidine can exhibit toxic or adverse effects, including respiratory paralysis and organ dysfunction . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential toxicity.
Metabolic Pathways
3-(3-Iodophenoxy)piperidine is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. One of the key metabolic pathways involves the glutamylation and hydroxylation of 3-(3-Iodophenoxy)piperidine by glutamine synthetase-like proteins and cytochrome P450 monooxygenase enzymes . This pathway leads to the formation of γ-glutamylpiperidide, which is further metabolized in the cell. The involvement of 3-(3-Iodophenoxy)piperidine in these metabolic pathways can influence metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(3-Iodophenoxy)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, 3-(3-Iodophenoxy)piperidine can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(3-Iodophenoxy)piperidine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 3-(3-Iodophenoxy)piperidine can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 monooxygenase enzymes . This subcellular localization is essential for the compound’s ability to modulate enzymatic activities and influence cellular processes.
Eigenschaften
IUPAC Name |
3-(3-iodophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKFDIMIVGGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)






![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)


